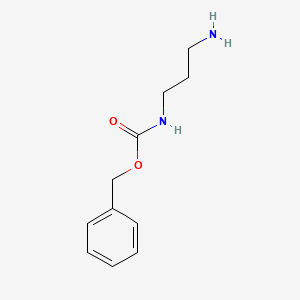

Benzyl (3-aminopropyl)carbamate

概要

説明

Benzyl (3-aminopropyl)carbamate is a carbamate derivative . It has a molecular weight of 208.26 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The molecular formula of Benzyl (3-aminopropyl)carbamate is C11H16N2O2 . The InChI code is 1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) .

Chemical Reactions Analysis

Carbamates, including Benzyl (3-aminopropyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . They display very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Physical And Chemical Properties Analysis

Benzyl (3-aminopropyl)carbamate has a molecular weight of 208.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . Its exact mass is 208.121177757 g/mol .

科学的研究の応用

PROTAC Linker Development

Benzyl (3-aminopropyl)carbamate: is utilized in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound serves as a linker molecule that connects the protein-binding group to the E3 ligase recognition motif, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins.

Material Science Research

In material science, this compound is explored for its potential in creating new polymeric materials . Its ability to interact with various chemical structures can lead to the development of novel materials with unique properties such as enhanced durability, flexibility, or thermal stability.

Chemical Synthesis

Benzyl (3-aminopropyl)carbamate: is a valuable intermediate in organic synthesis . It can be used to introduce the benzyl carbamate protecting group, which is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Chromatography

This compound’s unique structure allows it to be used as a stationary phase modifier in chromatography . It can improve the separation of compounds based on their interaction with the modified stationary phase, enhancing the resolution of analytical methods.

Analytical Chemistry

In analytical chemistry, Benzyl (3-aminopropyl)carbamate can be used as a derivatization agent for the analysis of compounds that contain functional groups reactive with amines . This derivatization can increase the volatility or detectability of analytes in various spectroscopic techniques.

Drug Discovery

The compound finds application in drug discovery as a scaffold for the development of new drug candidates . Its structure can be modified to create a variety of derivatives, allowing researchers to explore a wide range of biological activities and pharmacological properties.

Aggregation-Induced Emission (AIE) Research

Benzyl (3-aminopropyl)carbamate: is investigated for its role in AIE, a phenomenon where non-emissive molecules in solution form emit light upon aggregation . This property is significant for the development of new optical materials and sensors.

Bioconjugation Techniques

Lastly, it is used in bioconjugation techniques to attach biomolecules to various surfaces or carriers . The amine group in the compound can react with carboxyl groups on biomolecules or surfaces, forming stable amide bonds, which is essential for creating targeted drug delivery systems or diagnostic tools.

Safety and Hazards

将来の方向性

Benzyl (3-aminopropyl)carbamate belongs to the family of β-alanine analogs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests potential future directions in drug design and discovery .

作用機序

Target of Action

Benzyl (3-aminopropyl)carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .

Mode of Action

As a carbamate, Benzyl (3-aminopropyl)carbamate likely interacts with its targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis . The carbamate group can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

Given its role as a protecting group for amines, it likely plays a crucial role in peptide synthesis pathways .

Result of Action

The primary result of the action of Benzyl (3-aminopropyl)carbamate is the protection of amines during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions involving the amine group.

特性

IUPAC Name |

benzyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWABCYGGVHAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329134 | |

| Record name | Benzyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-aminopropyl)carbamate | |

CAS RN |

46460-73-5 | |

| Record name | Benzyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

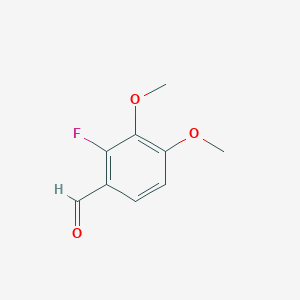

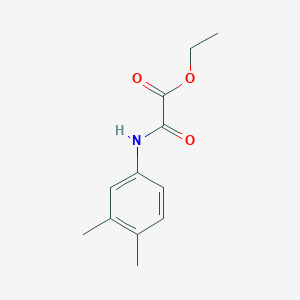

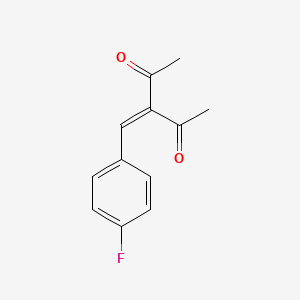

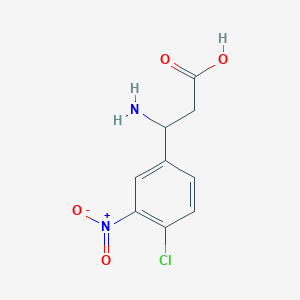

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。